6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid
CAS No.: 887568-75-4
Cat. No.: VC8308174
Molecular Formula: C9H7BrN2O3
Molecular Weight: 271.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887568-75-4 |
|---|---|
| Molecular Formula | C9H7BrN2O3 |
| Molecular Weight | 271.07 g/mol |
| IUPAC Name | 6-bromo-4-methoxy-1H-indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H7BrN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | BWHFPBGFHYUGTB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C1C(=NN2)C(=O)O)Br |
| Canonical SMILES | COC1=CC(=CC2=C1C(=NN2)C(=O)O)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The indazole scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. In 6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid, substitutions occur at three distinct positions:
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Position 3: Carboxylic acid (-COOH) group, enabling hydrogen bonding and salt formation.
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Position 4: Methoxy (-OCH₃) group, contributing to electron-donating effects and steric bulk.
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Position 6: Bromine atom, providing a site for cross-coupling reactions and influencing lipophilicity .
The IUPAC name, 6-bromo-4-methoxy-1H-indazole-3-carboxylic acid, reflects this substitution pattern. The "1H" designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1 .
Spectroscopic Characteristics
While explicit spectroscopic data (e.g., NMR, IR) were unavailable in the reviewed sources, the molecular formula C₉H₇BrN₂O₃ permits predictions:
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Mass spectrometry: The exact mass of 269.963989 Da corresponds to the primary molecular ion peak .
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UV-Vis: Conjugation across the indazole ring and carboxylic acid group likely produces absorption maxima in the 250–300 nm range.
Physicochemical Properties
Key Physical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 271.068 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 505.4 ± 45.0 °C |
| Flash Point | 259.4 ± 28.7 °C |
| LogP | 2.10 |
| Polar Surface Area | 75.21 Ų |
| Vapor Pressure | 0.0 ± 1.4 mmHg (25°C) |
The compound’s moderate lipophilicity (LogP 2.10) and high boiling point suggest stability under standard laboratory conditions, though its low vapor pressure limits volatility .
Solubility and Stability
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Aqueous solubility: Limited due to the hydrophobic indazole core, though the carboxylic acid may enhance solubility in basic media via deprotonation.
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Thermal stability: The high boiling point (505°C) implies decomposition rather than evaporation at elevated temperatures .
Synthesis and Reactivity
Reactivity Profile
The compound’s three functional groups enable diverse transformations:
Bromine at C6:
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Participates in Suzuki-Miyaura cross-coupling with boronic acids to form biaryl structures .
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Undergoes Buchwald-Hartwig amination for C-N bond formation.
Methoxy group at C4:
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Resists electrophilic substitution due to electron-donating effects but may undergo demethylation under strong acids (e.g., HBr/AcOH).
Carboxylic acid at C3:
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Forms amides with amines via activation reagents (e.g., EDC/HOBt).
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Reduces to alcohol derivatives using LiAlH₄.
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